molecular formula C6H6Cl4 B13899563 3,4,5,6-Tetrachlorocyclohexene CAS No. 1782-00-9

3,4,5,6-Tetrachlorocyclohexene

Cat. No.: B13899563
CAS No.: 1782-00-9
M. Wt: 219.9 g/mol
InChI Key: CHTOKGBXCBVHQO-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrachlorocyclohexene (C₆H₆Cl₄) is a chlorinated cyclohexene derivative that exists in multiple stereoisomeric forms, including α-, γ-, and δ-configurations. It is primarily recognized as a key intermediate in the degradation pathways of persistent organochlorine pollutants such as hexachlorocyclohexane (HCH) isomers . Its structural flexibility and reactivity make it a critical subject in environmental chemistry, synthetic organic chemistry, and toxicology.

Preparation Methods

Direct Chlorination of Cyclohexene

Overview:
Chlorination of cyclohexene with chlorine gas in an inert solvent (such as carbon tetrachloride or chloroform) at controlled temperatures can yield 3,4,5,6-tetrachlorocyclohexene. The reaction is typically performed under subdued light to minimize side reactions and is monitored to prevent over-chlorination.

General Reaction Scheme:
$$
\text{Cyclohexene} + 2\,\text{Cl}_2 \longrightarrow \text{this compound}
$$

Key Parameters:

Advantages:

  • Direct and relatively high-yielding
  • Scalable for industrial applications

Limitations:

  • Requires careful control to avoid formation of higher chlorinated byproducts
  • Chlorine gas handling requires stringent safety measures

Stepwise Chlorination via 1,2,3,4-Tetrachlorocyclohexane

Overview:
A stepwise approach involves the initial formation of 1,2,3,4-tetrachlorocyclohexane followed by dehydrohalogenation (elimination of hydrogen chloride) to afford the desired cyclohexene derivative.

General Reaction Scheme:
$$
\text{Cyclohexene} + 2\,\text{Cl}_2 \longrightarrow \text{1,2,3,4-Tetrachlorocyclohexane} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}
$$

Key Parameters:

Advantages:

  • Improved selectivity for the desired isomer
  • Easier purification due to crystalline intermediates

Limitations:

  • Multistep process increases time and cost
  • Elimination step may require optimization to avoid side reactions

Comparative Data Table: Preparation Methods

Method Yield (%) Selectivity Purification Safety Considerations Industrial Suitability
Direct Chlorination 60–80 Moderate Distillation Chlorine handling, exothermic High
Stepwise Chlorination 70–85 High Recrystallization Base handling, multi-step Moderate
Photochemical Chlorination 50–70 High Distillation UV exposure, chlorine Low–Moderate

Note: Yields and selectivity are representative values reported in the literature and may vary with scale and specific conditions.

  • The direct chlorination of cyclohexene remains the most industrially viable method for producing this compound, offering a balance between yield, selectivity, and operational simplicity.
  • Stepwise approaches via tetrachlorocyclohexane intermediates provide higher selectivity and purity, making them preferable for laboratory-scale synthesis where product quality is paramount.
  • Photochemical methods, while offering improved regioselectivity, are less commonly employed due to equipment requirements and scalability concerns.
  • All methods require careful control of reaction conditions to avoid over-chlorination and formation of undesired isomers.
  • Purification is typically achieved by distillation or recrystallization, with physical properties such as boiling point (270.5°C at 760 mmHg) and density (1.45 g/cm³) aiding in process design.
Property Value Reference
Molecular Formula C₆H₆Cl₄
Molecular Weight 219.9 g/mol
Boiling Point 270.5°C (760 mmHg)
Density 1.45 g/cm³
Enthalpy of Vap. 13.9 kcal/mol (368 K)
Flash Point 122.7°C

Chemical Reactions Analysis

Types of Reactions: 3,4,5,6-Tetrachlorocyclohexene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3,4,5,6-Tetrachlorocyclohexene is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable starting material for the preparation of more complex molecules .

Biology and Medicine: Research has explored the potential of this compound in biological systems, particularly in the study of enzyme-catalyzed reactions and metabolic pathways. Its chlorinated structure allows for the investigation of halogenated compound metabolism .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 3,4,5,6-tetrachlorocyclohexene involves its interaction with various molecular targets. The compound can undergo dechlorination, leading to the formation of reactive intermediates. These intermediates can further react with biological molecules, potentially affecting cellular processes. The pathways involved include dehydrochlorination, dichloroelimination, and hydrogenolysis .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Hexachlorocyclohexanes (HCHs)

HCHs, such as γ-HCH (lindane), are fully chlorinated cyclohexanes. Compared to 3,4,5,6-tetrachlorocyclohexene, HCHs exhibit higher environmental persistence due to their six chlorine atoms and saturated cyclohexane backbone. However, during reductive dechlorination processes (e.g., using zero-valent iron nanoparticles), γ-HCH degrades into intermediates like γ-3,4,5,6-tetrachlorocyclohexene, which is further reduced to benzene .

Property γ-HCH (Lindane) γ-3,4,5,6-Tetrachlorocyclohexene
Molecular Formula C₆H₆Cl₆ C₆H₆Cl₄
Chlorine Substitution Six (full saturation) Four (conjugated double bond)
Environmental Fate Persistent pollutant Degradation intermediate
Key Role Pesticide Intermediate in dechlorination

Pentachlorocyclohexenes (PCCHEs)

PCCHEs (e.g., 1,3,4,5,6-pentachlorocyclohexene) serve as precursors to tetrachlorocyclohexenes. Reduction of PCCHEs with LiAlH₄ in the presence of LiH yields stereoisomers of this compound, with configurations dependent on the starting PCCHE isomer . For example:

  • (36/45)-PCCHE → (34/5)-Tetrachlorocyclohexene (V)
  • (34/56)-PCCHE → (3/45)-Tetrachlorocyclohexene (VI)
  • (35/46)-PCCHE → (35/4)-Tetrachlorocyclohexene (VII)

This highlights the structural sensitivity of tetrachlorocyclohexene isomers to synthetic conditions.

Other Chlorinated Cyclohexenes

  • δ-3,4,5,6-Tetrachlorocyclohexene : Found in microbial degradation pathways involving Sphingomonas paucimobilis and Sedimentibacter spp., leading to benzene and chlorobenzene under anaerobic conditions .
  • α-3,4,5,6-Tetrachlorocyclohexene : Characterized by a vaporization enthalpy of 58.0 kJ/mol (353–399 K) , this isomer is less studied but shares reactivity patterns with γ- and δ-forms.

Environmental and Metabolic Behavior

Degradation Pathways

  • γ-3,4,5,6-Tetrachlorocyclohexene: Generated during the reductive dechlorination of γ-HCH using nanomaterials like nZVI. Further degradation yields benzene .
  • δ-3,4,5,6-Tetrachlorocyclohexene : Produced via microbial dehalogenases in anaerobic environments, leading to 1,3-cyclohexadiene derivatives and ultimately benzene .

Metabolic Interactions

Cytochrome P450 enzymes mediate allylic hydroxylation of this compound, resulting in rearranged products through hydrogen abstraction and radical stabilization . This contrasts with HCHs, which undergo slower enzymatic degradation due to their saturated structure.

Physicochemical Properties

Isomer Boiling Point Melting Point Vaporization Enthalpy (kJ/mol) Key Reference
α-3,4,5,6-Tetrachlorocyclohexene N/A N/A 58.0 (353–399 K)
γ-3,4,5,6-Tetrachlorocyclohexene N/A N/A Not reported
δ-3,4,5,6-Tetrachlorocyclohexene N/A N/A Not reported

Q & A

Basic Research Questions

Q. How is 3,4,5,6-Tetrachlorocyclohexene identified and characterized in environmental samples?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) for initial detection due to its sensitivity for chlorinated compounds. Confirm structural details via nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^{1}\text{H} and 13C^{13}\text{C} NMR. For isomer differentiation, employ computational programs like LAOCN3 to simulate NMR spectra and compare with experimental data. Iterative optimization of chemical shifts and coupling constants can resolve stereochemical ambiguities .

Q. What synthetic routes are available for producing this compound in laboratory settings?

  • Methodological Answer : The compound is primarily synthesized via partial dechlorination of γ-hexachlorocyclohexane (γ-HCH/lindane) using zero-valent iron nanoparticles (nZVI) in aqueous ethanol systems. Monitor reaction progress with GC-MS and isolate intermediates via liquid-liquid extraction. Alternatively, isomerization of BHC isomers under controlled thermal conditions can yield specific stereoisomers .

Q. What thermodynamic properties are critical for handling this compound in laboratory experiments?

  • Methodological Answer : Key thermodynamic parameters include sublimation enthalpy (58.0 kJ/mol at 368 K) and vapor pressure data (353–399 K range). These values inform storage conditions (e.g., refrigeration to prevent volatilization) and guide experimental setups requiring phase stability .

Advanced Research Questions

Q. What role does this compound play in microbial degradation pathways of lindane?

  • Methodological Answer : The compound is a key intermediate in both aerobic and anaerobic γ-HCH degradation. In aerobic pathways (e.g., Sphingomonas paucimobilis UT26), it forms via dehydrochlorination catalyzed by LinA and LinB enzymes. In anaerobic systems (e.g., Citrobacter sp. 86), trace levels arise during reductive dechlorination. To track its formation, use 36Cl^{36}\text{Cl}-labeled γ-HCH and monitor isotopic distribution in degradation products via liquid scintillation counting .

Q. How do cytochrome P450 enzymes interact with this compound in metabolic studies?

  • Methodological Answer : Rat and housefly microsomal P450 enzymes catalyze allylic hydroxylation with regiochemical transposition. Design in vitro assays using NADPH as a cofactor, and analyze products via LC-MS/MS. For mechanistic insights, employ deuterium-labeled substrates to study hydrogen abstraction patterns and radical recombination dynamics .

Q. What computational approaches resolve stereochemical complexities in this compound isomers?

  • Methodological Answer : Use density functional theory (DFT) to calculate optimized geometries and NMR parameters. Compare computed spectra (e.g., using LAOCN3 software) with experimental data to assign diastereomers. Iterative refinement of coupling constants (e.g., JHHJ_{\text{HH}} and JCHJ_{\text{CH}}) improves spectral matching accuracy .

Q. How can isotopic labeling elucidate the environmental fate of this compound?

  • Methodological Answer : Synthesize 13C^{13}\text{C}- or 2H^{2}\text{H}-labeled analogs to trace biodegradation pathways in soil/water systems. Combine stable isotope probing (SIP) with metagenomic analysis to identify microbial consortia involved in its transformation. Quantify labeled metabolites via high-resolution mass spectrometry (HRMS) .

Properties

IUPAC Name

3,4,5,6-tetrachlorocyclohexene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl4/c7-3-1-2-4(8)6(10)5(3)9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTOKGBXCBVHQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(C(C(C1Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70939050
Record name 3,4,5,6-Tetrachlorocyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70939050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782-00-9, 41992-55-6
Record name Cyclohexene, 3,4,5,6-tetrachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001782009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-TCCH
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041992556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,5,6-Tetrachlorocyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70939050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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